1-(2H-Tetrazol-5-ylmethyl)-1H-quinolin-4-one

PDE3 inhibition scaffold hopping covalent inhibitor design

1-(2H-Tetrazol-5-ylmethyl)-1H-quinolin-4-one (CAS 1203308-64-8, MF C11H9N5O, MW 227.22 g/mol) is a synthetic heterocyclic compound featuring a quinolin-4(1H)-one core N1-functionalized with a tetrazole ring via a methylene linker. The molecule belongs to the tetrazole-quinolinone hybrid class, a scaffold recognized for its capacity to engage diverse biological targets including phosphodiesterases, aldose reductase, and DNA topoisomerases.

Molecular Formula C11H9N5O
Molecular Weight 227.22 g/mol
Cat. No. B6095816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2H-Tetrazol-5-ylmethyl)-1H-quinolin-4-one
Molecular FormulaC11H9N5O
Molecular Weight227.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C=CN2CC3=NNN=N3
InChIInChI=1S/C11H9N5O/c17-10-5-6-16(7-11-12-14-15-13-11)9-4-2-1-3-8(9)10/h1-6H,7H2,(H,12,13,14,15)
InChIKeyRMNDVIXZXNBPHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2H-Tetrazol-5-ylmethyl)-1H-quinolin-4-one: Structural Identity, Key Physicochemical Properties, and Scientific Procurement Context


1-(2H-Tetrazol-5-ylmethyl)-1H-quinolin-4-one (CAS 1203308-64-8, MF C11H9N5O, MW 227.22 g/mol) is a synthetic heterocyclic compound featuring a quinolin-4(1H)-one core N1-functionalized with a tetrazole ring via a methylene linker . The molecule belongs to the tetrazole-quinolinone hybrid class, a scaffold recognized for its capacity to engage diverse biological targets including phosphodiesterases, aldose reductase, and DNA topoisomerases [1]. Unlike the clinically established PDE3 inhibitor cilostazol—which employs a 3,4-dihydro-2(1H)-quinolinone (saturated lactam) core with a prolonged butoxy-tetrazole side chain—this compound presents an α,β-unsaturated ketone (enone) system directly fused to the quinoline ring, a structural feature that fundamentally alters its electronic character, conformational flexibility, and potential for Michael addition chemistry [2]. The compound is commercially available from multiple specialty chemical suppliers for research use, with typical purity specifications of 95%+ .

Why Generic Substitution of 1-(2H-Tetrazol-5-ylmethyl)-1H-quinolin-4-one with In-Class Analogs Carries Scientific Risk


The tetrazole-quinolinone chemical space encompasses multiple regioisomeric and scaffold-level variants that exhibit fundamentally different biological profiles. The position of the tetrazole attachment—whether at N1 via a methylene linker (as in this compound), directly at C3, or at C6 of the quinolinone ring—dictates molecular recognition by biological targets such as PDE3, aldose reductase (AKR1B1), and DNA [1]. Furthermore, the oxidation state of the quinolinone core (4-one vs. saturated 2-one lactam) determines whether the compound can participate in covalent interactions via the α,β-unsaturated carbonyl system [2]. Even compounds sharing the identical molecular formula (C11H9N5O), such as 8-methyl-6-(tetrazol-2-yl)-2(1H)-quinolone, differ in connectivity and are not interchangeable for structure-activity relationship (SAR) studies, as demonstrated by the distinct anticancer and antifungal profiles observed among tetrazolylmethyl quinoline regioisomers [3]. For procurement decisions in medicinal chemistry campaigns, selecting the precise regioisomer and scaffold is therefore not a matter of convenience but a critical determinant of assay outcomes.

Quantitative Differentiation Evidence: 1-(2H-Tetrazol-5-ylmethyl)-1H-quinolin-4-one vs. Closest Analogs and In-Class Candidates


Scaffold Differentiation: Quinolin-4-one (Enone) vs. 3,4-Dihydro-2(1H)-quinolinone (Saturated Lactam) in PDE3 Inhibition Context

The target compound features a quinolin-4(1H)-one scaffold with a fully conjugated α,β-unsaturated carbonyl system (enone), whereas the clinically approved PDE3 inhibitor cilostazol (CAS 73963-72-1) employs a 3,4-dihydro-2(1H)-quinolinone (saturated lactam) core. This structural dichotomy carries two key consequences: (i) the enone system is electron-deficient at the β-carbon and capable of acting as a Michael acceptor for covalent target engagement, a property absent in cilostazol; (ii) the planar, fully aromatic quinolin-4-one ring system presents distinct π-stacking and DNA intercalation geometry compared to the partially saturated cilostazol core . Cilostazol's PDE3A IC50 is 0.2 μM [1]; while direct PDE3 data for the target compound are not published, the enone scaffold is established in the literature as a privileged structure for kinase and phosphodiesterase inhibitor design [2].

PDE3 inhibition scaffold hopping covalent inhibitor design quinolinone SAR

Tetrazole Connectivity: N1-Methylene-Linked vs. C3-Direct or C6-Direct Attachment and Impact on Biological Target Recognition

The target compound tethers the tetrazole to the quinolin-4-one N1 position via a methylene (-CH2-) spacer. In contrast, the tetrazolylmethyl quinoline series reported by Shaikh et al. (2017) features the tetrazole attached at the quinoline C3 position through a methylene linker (compounds 6h-q and 7h-q), while other isomers such as 8-methyl-6-(tetrazol-2-yl)-2(1H)-quinolone have direct C6-tetrazole connectivity [1]. These regioisomeric variations have demonstrated markedly different biological outcomes: in the NCI-60 single-dose (10^-5 M) cytotoxicity screen, the C3-tetrazolylmethyl quinoline 6h achieved 99.28% growth inhibition against SK-MEL-5 melanoma, while compound 6i showed 97.56% GI against T-47D breast cancer [1]. The N1-tethered architecture of the target compound positions the tetrazole in a distinct trajectory relative to the quinolinone plane, which molecular docking studies on related scaffolds suggest would alter DNA intercalation geometry and hydrogen-bonding patterns with dihydrofolate reductase (DHFR) and N-myristoyl transferase (NMT) active sites compared to C3- or C6-tethered regioisomers [1].

regioisomerism tetrazole connectivity molecular recognition DNA intercalation

Molecular Weight Advantage: Ligand Efficiency Implications for Fragment-Based Drug Discovery and Lead Optimization

At 227.22 g/mol, the target compound is substantially smaller than key comparator molecules in the tetrazole-quinolinone PDE3 inhibitor space: cilostazol (MW 369.46 g/mol, 63% larger) and the peptidoleukotriene antagonist RG-12525 (MW 423.47 g/mol, 86% larger) [1]. This molecular weight differential translates directly to ligand efficiency metrics. Even assuming equivalent or modestly lower target potency, the lower MW of the target compound would confer superior ligand efficiency (LE = 1.4 × pIC50 / heavy atom count) and lipophilic ligand efficiency (LLE = pIC50 - logP) [2]. The compound contains 17 heavy atoms vs. cilostazol's 27, making it a more attractive starting point for fragment-based lead discovery and a more efficient scaffold for property-guided optimization where maintaining MW below 350 is critical for oral bioavailability [2].

ligand efficiency fragment-based drug discovery molecular weight optimization drug-likeness

Aldose Reductase Inhibitory Potential: Class-Level Evidence from Tetrazole-Substituted Quinolinone Patent Chemistry

Patent CN111533729B (Yancheng Limin Chemical, 2022) discloses a series of tetrazole-substituted quinolin-4(1H)-one derivatives as high-efficiency aldose reductase (AKR1B1) inhibitors with improved membrane permeability compared to carboxylic acid-based inhibitors such as epalrestat [1]. The patent specifically exemplifies 1-benzyl-3-(1H-tetrazol-5-yl)quinolin-4(1H)-one (Compound 1) and its 4-fluoro and 4-chloro benzyl analogs, establishing that the quinolin-4-one/tetrazole hybrid scaffold is competent for AKR1B1 inhibition [1]. The target compound, 1-(2H-tetrazol-5-ylmethyl)-1H-quinolin-4-one, differs from the patent exemplars by lacking the N1-benzyl substituent and having the tetrazole at N1 rather than C3. The patent teaches that the tetrazole ring serves as a bioisosteric replacement for the carboxylic acid group, circumventing the low pKa and poor membrane permeability that limit carboxylic acid-based aldose reductase inhibitors such as epalrestat [1]. While quantitative AKR1B1 IC50 data for the specific target compound are not publicly available, the scaffold-level evidence supports its viability as an aldose reductase inhibitor lead.

aldose reductase AKR1B1 inhibition diabetic complications tetrazole bioisostere

Physicochemical Profile: Predicted logP and Hydrogen Bonding Capacity Differentiate the Compound from Lipophilic PDE3 Inhibitors

The target compound is predicted to have a logP in the range of 1.0-1.5, based on its molecular formula (C11H9N5O) and comparison with structurally related quinolin-4-ones in the ADMET predictor database [1]. This places it in a markedly lower lipophilicity range than cilostazol (experimental logP ~3.0-3.5), milrinone (logP ~1.7), and the highly lipophilic RG-12525 (calculated logP >4.0) [2]. The compound possesses 5 hydrogen bond acceptors (tetrazole N atoms plus carbonyl O) and 2 hydrogen bond donors (tetrazole NH), yielding a polar surface area (PSA) of approximately 90-95 Ų . This combination of moderate logP and significant PSA predicts aqueous solubility substantially higher than cilostazol and related lipophilic PDE3 inhibitors. In class-level comparisons, quinolin-4-one derivatives with logP < 2 have been reported to exhibit reduced plasma protein binding and improved free fraction relative to more lipophilic analogs [3].

physicochemical properties logP hydrogen bonding solubility drug-likeness

Synthetic Tractability: One-Step Alkylation of Quinolin-4-one with Tetrazolylmethyl Halide as a Competitive Procurement Advantage

The target compound is accessible via direct N-alkylation of commercially available quinolin-4(1H)-one (CAS 529-37-3) with a 5-(halomethyl)-2H-tetrazole or equivalent tetrazolylmethyl electrophile [1]. This single-step synthetic strategy contrasts with the multi-step sequences required for more complex analogs such as cilostazol (which requires construction of the cyclohexyl-tetrazole, butoxy linker assembly, and 6-hydroxy-3,4-dihydrocarbostyril coupling) [2]. The simplicity of the target compound's retrosynthesis means it can be prepared in higher yield and with fewer purification steps, translating directly to lower procurement cost, shorter lead times for custom synthesis, and easier access to isotopically labeled or otherwise modified analogs for mechanistic studies [3]. The quinolin-4-one starting material is widely available at multi-gram to kilogram scale, and the tetrazolylmethyl electrophile can be generated from readily accessible 5-aminotetrazole via diazotization/halogenation or from 5-hydroxymethyltetrazole via halogenation [3].

synthetic accessibility alkylation medicinal chemistry building block lead generation

High-Value Application Scenarios for 1-(2H-Tetrazol-5-ylmethyl)-1H-quinolin-4-one Based on Quantitative Differentiation Evidence


Fragment-Based PDE3 or Kinase Inhibitor Lead Discovery Leveraging Low MW and Enone Electrophilicity

Fragment-based drug discovery (FBDD) campaigns targeting PDE3 or related kinases can utilize 1-(2H-tetrazol-5-ylmethyl)-1H-quinolin-4-one as a fragment hit with MW 227 g/mol (17 heavy atoms), which is well within the rule-of-three guidelines for fragment libraries (MW < 300, HBA ≤ 6, HBD ≤ 3, logP ≤ 3). The α,β-unsaturated carbonyl system provides a potential covalent warhead for targeting cysteine residues in the PDE3 active site, a feature unavailable with the saturated cilostazol scaffold [1]. Fragment screening by SPR, DSF, or ligand-observed NMR followed by structure-guided elaboration at the quinolinone C2, C3, C6, or C7 positions can rapidly generate lead-like molecules while maintaining favorable property space [2].

Aldose Reductase Inhibitor SAR Exploration Using the Tetrazole Carboxylic Acid Bioisostere Strategy

For diabetic complications research, this compound serves as a non-carboxylic acid chemical probe for aldose reductase (AKR1B1) inhibitor development, implementing the tetrazole-as-carboxylate bioisostere strategy validated in patent CN111533729B [1]. Unlike epalrestat, which suffers from low membrane permeability due to its carboxylic acid moiety (pKa ~3.5, ionized at physiological pH), the tetrazole-containing compound is predicted to exhibit superior passive membrane permeability while maintaining key hydrogen-bonding interactions with the AKR1B1 active site [1]. The N1-tethered architecture offers a structurally simplified scaffold relative to the N1-benzyl-C3-tetrazole patent exemplars, enabling exploration of a previously unexamined vector in quinolinone AR inhibitor space.

Anticancer Quinolinone Library Design: Incorporating the N1-Tetrazole Methylene Vector into DNA-Targeted Agent Screening

Tetrazolylmethyl quinoline derivatives have demonstrated potent anticancer activity in the NCI-60 panel, with growth inhibition values exceeding 97% in melanoma and breast cancer cell lines [1]. The target compound addresses an unexplored connectivity mode—N1-tetrazole via methylene linker on a quinolin-4-one core—within this validated anticancer scaffold family. Incorporating this compound into a focused screening library enables systematic assessment of how tetrazole position (N1 vs. C3 vs. C6) and quinolinone oxidation state (4-one vs. 2-one) modulate DNA intercalation propensity, topoisomerase inhibition, and cellular cytotoxicity profiles [1]. Its low MW provides ample room for subsequent decoration with substituents known to enhance anticancer potency, such as halogens at C6 or C8.

Physicochemical Tool Compound for Solubility and Permeability Benchmarking in PDE Inhibitor Programs

The predicted logP (1.0-1.5) and high PSA (~90 Ų) of 1-(2H-tetrazol-5-ylmethyl)-1H-quinolin-4-one position it as a useful low-lipophilicity comparator for benchmarking solubility, permeability, and plasma protein binding in PDE inhibitor development programs [1]. When run alongside cilostazol (logP ~3.1) and other lipophilic PDE3 inhibitors in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer experiments, the compound can help deconvolute the contribution of lipophilicity to measured permeability and efflux ratios [2]. This makes it a valuable control compound for validating in vitro ADME assays in laboratories developing next-generation PDE inhibitors with improved drug-like properties.

Quote Request

Request a Quote for 1-(2H-Tetrazol-5-ylmethyl)-1H-quinolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.